molecular formula C8H2BrF8N B12120220 5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine

5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine

Cat. No.: B12120220
M. Wt: 344.00 g/mol
InChI Key: AMGQFWDRHYYKHG-UHFFFAOYSA-N
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Description

5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine: is a fluorinated pyridine derivative. This compound is characterized by the presence of bromine, pentafluoroethyl, and trifluoromethyl groups attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine typically involves the introduction of bromine, pentafluoroethyl, and trifluoromethyl groups onto a pyridine ring. One common method is the bromination of a pre-fluorinated pyridine derivative using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, fluorination, and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boron reagent.

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in an inert solvent.

    Fluorination: Use of fluorinating agents such as Selectfluor or Deoxo-Fluor.

    Coupling Reactions: Palladium catalysts, boron reagents, and bases such as potassium carbonate.

Major Products:

  • Substituted pyridines with various functional groups replacing the bromine atom.
  • Coupled products with aryl or alkyl groups attached to the pyridine ring.

Scientific Research Applications

Chemistry: 5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.

Biology and Medicine: The compound’s fluorinated nature enhances its metabolic stability and bioavailability, making it a potential candidate for drug development. It can be used in the synthesis of pharmaceuticals and agrochemicals with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its stability and reactivity make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism of action of 5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent and specific effects.

Comparison with Similar Compounds

  • 5-Bromo-2-trifluoromethylpyridine
  • 3-Bromo-5-fluoro-2-trifluoromethylpyridine
  • 2-Bromo-5-trifluoromethylpyridine

Comparison: Compared to its analogs, 5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine has a unique combination of bromine, pentafluoroethyl, and trifluoromethyl groups, which imparts distinct physical and chemical properties. The additional fluorine atoms enhance its stability and reactivity, making it more suitable for specific applications in research and industry.

Properties

Molecular Formula

C8H2BrF8N

Molecular Weight

344.00 g/mol

IUPAC Name

5-bromo-2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H2BrF8N/c9-3-1-4(7(12,13)14)5(18-2-3)6(10,11)8(15,16)17/h1-2H

InChI Key

AMGQFWDRHYYKHG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C(C(F)(F)F)(F)F)Br

Origin of Product

United States

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